Conglobatin is a naturally occurring C2-symmetric macrodiolide dilactone, originally isolated from the soil bacterium Streptomyces conglobatus ATCC 31005. [] It is classified as a polyketide, a large family of natural products with diverse biological activities, often characterized by their complex structures. [] Conglobatin has garnered significant attention in scientific research due to its intriguing chemical structure and its potential as a lead compound for the development of novel therapeutics, particularly in the field of oncology. [, ]
The total synthesis of conglobatin has been achieved, initially yielding the (+)-enantiomer. [, , ] This multistep synthesis begins with meso-2,4-dimethylglutaric anhydride and proceeds through a series of reactions including enzymatic hydrolysis, esterification, and a challenging two-step cyclization process. [] The synthesis highlights the complexity of conglobatin's structure and the need for sophisticated synthetic strategies to access this natural product and its analogues.
Conglobatin possesses a unique dimeric macrolide dilactone structure, characterized by two identical monomeric units linked through two ester bonds. [] Each monomer unit consists of a 7-hydroxy-8-oxazoyl-2,4,6-trimethyl-2-octenoic acid moiety. [] This dimeric structure, reminiscent of the fungal metabolites vermiculin and pyrenophorin, contributes to conglobatin's biological activity. []
Conglobatin's chemical reactivity is largely dictated by its macrodiolide structure. The presence of ester bonds and an oxazole ring makes it susceptible to hydrolysis under certain conditions. Furthermore, the biosynthesis of conglobatin involves a unique iterative-acting C-terminal thioesterase domain (Cong-TE) capable of catalyzing ester bond formation between a conglobatin monomer and various nucleophilic alcohols. [] This promiscuity of Cong-TE has been exploited to generate novel conglobatin analogues with modified structures and potentially enhanced biological activities. []
Conglobatin exhibits its biological activity primarily through the inhibition of Heat Shock Protein 90 (Hsp90). [, , ] Unlike many Hsp90 inhibitors that target the ATP-binding site, conglobatin acts by disrupting the protein-protein interaction (PPI) between Hsp90 and its co-chaperone Cdc37. [, , ] This interaction is crucial for the proper folding and function of several client proteins, many of which are involved in oncogenic signaling pathways. [, ] Specifically, conglobatin has been shown to disrupt K-Ras nanoclusters by inhibiting the interaction between Hsp90 and Cdc37, leading to the downregulation of K-Ras signaling. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6